![molecular formula C20H20N4O B2414812 2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide CAS No. 2034428-85-6](/img/structure/B2414812.png)
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide is an organic compound that features a complex structure with a phenyl group, a pyridinyl group, and a pyrazinyl group
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target this bacterium .
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit significant anti-tubercular activity, suggesting that this compound may also have similar effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinyl Intermediate: The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved through the reaction of 3-aminopyridine with 2-bromoacetophenone under basic conditions to form the pyrazinyl ring.
Coupling Reaction: The pyrazinyl intermediate is then coupled with phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with butanoyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: A structurally similar compound with a pyridinyl and pyrazinyl group.
2-(Pyridin-2-yl)pyrimidine: Another compound with a pyridinyl group, but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-17(15-7-4-3-5-8-15)20(25)24-14-18-19(23-12-11-22-18)16-9-6-10-21-13-16/h3-13,17H,2,14H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXIMQKRCRUMDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
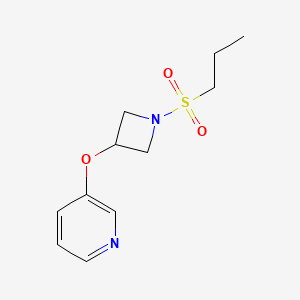
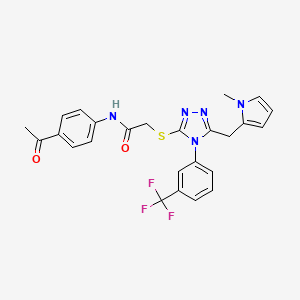
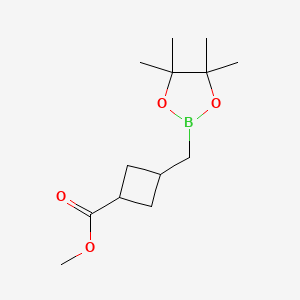
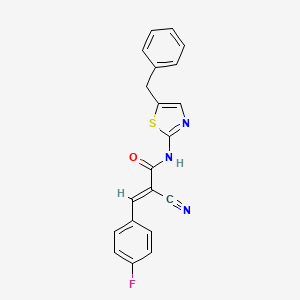
![6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2414737.png)
![3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2414740.png)
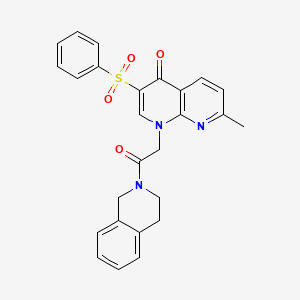
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)
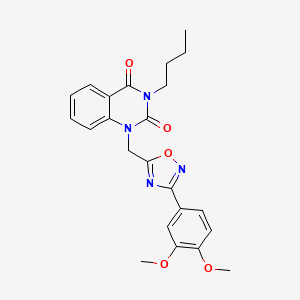
![5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2414747.png)
![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)
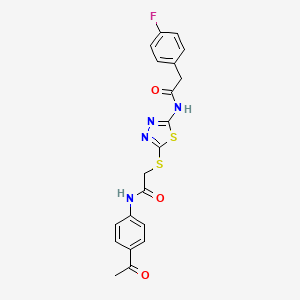
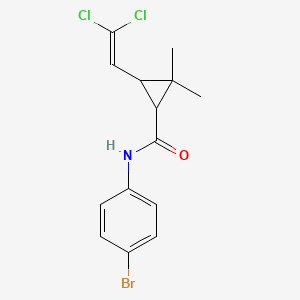
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)
